molecular formula C8H10N2O2 B8289949 (6-amino-2-methylpyridin-3-yl) acetate

(6-amino-2-methylpyridin-3-yl) acetate

Cat. No.: B8289949
M. Wt: 166.18 g/mol
InChI Key: DUMBWVPMMQJQGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(6-amino-2-methylpyridin-3-yl) acetate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetic acid ester group attached to a pyridine ring, which is further substituted with an amino group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid 6-amino-2-methyl-pyridin-3-yl ester typically involves the esterification of 6-amino-2-methylpyridine with acetic acid or its derivatives. One common method is the reaction of 6-amino-2-methylpyridine with chloroacetic acid in the presence of a base, such as sodium hydroxide, to form the desired ester . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of acetic acid 6-amino-2-methyl-pyridin-3-yl ester may involve more efficient and scalable methods, such as continuous flow synthesis or the use of catalytic processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6-amino-2-methylpyridin-3-yl) acetate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the ester group results in the corresponding alcohol.

Scientific Research Applications

(6-amino-2-methylpyridin-3-yl) acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of acetic acid 6-amino-2-methyl-pyridin-3-yl ester involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release acetic acid, which may further participate in metabolic processes. The specific pathways and targets depend on the biological context and the derivatives of the compound being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(6-amino-2-methylpyridin-3-yl) acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

(6-amino-2-methylpyridin-3-yl) acetate

InChI

InChI=1S/C8H10N2O2/c1-5-7(12-6(2)11)3-4-8(9)10-5/h3-4H,1-2H3,(H2,9,10)

InChI Key

DUMBWVPMMQJQGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)OC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Acetic acid 2-methyl-6-nitro-pyridin-3-yl ester (0.30 g, 1.53 mmol) was dissolved in ethanol. 10% Pd/C (0.04 g, 0.38 mmol) was added, and the mixture was put under an atmosphere of hydrogen and stirred vigorously for 50 min at room temperature. The catalyst was filtered off, washing with ethanol, and the solvent removed under vacuum to yield acetic acid 6-amino-2-methyl-pyridin-3-yl ester (0.24 g, 95%) as a white solid, MS (ISP): m/e=166.2 (M+), which was used crude.
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0.3 g
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reactant
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0 (± 1) mol
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0.04 g
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